An In-depth Technical Guide on the Discovery and Isolation of Insulin
An In-depth Technical Guide on the Discovery and Isolation of Insulin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal discovery and subsequent isolation of insulin. The document details the initial experimental methodologies, the evolution of purification protocols, and the foundational understanding of the peptide's biological function. Quantitative data, where available from historical records, is presented to illustrate the challenges and breakthroughs of the early 20th century.
Historical Context and Initial Discovery
In the early 1920s, a team at the University of Toronto, comprising Frederick Banting, Charles Best, J.J.R. Macleod, and James Collip, successfully isolated a pancreatic extract capable of treating diabetes mellitus, a condition that was previously a fatal diagnosis.[1][2] The initial hypothesis, proposed by Banting, was that the digestive enzymes in the pancreas were destroying the internal secretion responsible for glucose metabolism during extraction attempts.[2][3]
The groundbreaking work began in May 1921, with Banting and Best conducting experiments on dogs.[2] Their initial success in lowering blood glucose in diabetic dogs using an extract from degenerated pancreases paved the way for the purification of this life-saving peptide hormone, later named insulin.
Experimental Protocols
The following sections detail the methodologies employed in the initial discovery and isolation of insulin. These protocols are reconstructed from historical accounts of the experiments conducted by Banting, Best, and Collip.
Induction of Pancreatic Degeneration and Initial Extraction (Banting and Best)
The primary challenge in isolating the internal secretion of the pancreas was preventing its destruction by the exocrine digestive enzymes. Banting's novel approach was to induce the degeneration of the exocrine tissue while leaving the islets of Langerhans, the site of insulin production, intact.
Experimental Workflow:
Workflow for the initial extraction of insulin by Banting and Best.
Methodology:
-
Surgical Procedure: In healthy dogs, the pancreatic ducts were surgically ligated. This procedure aimed to induce the degeneration of the acinar cells responsible for producing digestive enzymes, while preserving the islets of Langerhans.
-
Degeneration Period: The dogs were kept for a period of 7 to 10 weeks to allow for the atrophy of the exocrine pancreatic tissue.
-
Tissue Extraction: After the degeneration period, the atrophied pancreas was surgically removed.
-
Homogenization: The excised pancreas was minced and homogenized in ice-cold, acidified ethyl alcohol. The acidic environment helped to inactivate any remaining proteolytic enzymes.
-
Filtration: The homogenate was then filtered to remove cellular debris and connective tissue, resulting in a crude extract.
Purification of Insulin for Human Use (Collip)
The initial extracts prepared by Banting and Best, while effective in dogs, were too impure for safe human administration, causing sterile abscesses at the injection site. James Collip, a biochemist, joined the team and developed a purification protocol based on the differential solubility of insulin in varying concentrations of alcohol.
Experimental Workflow:
Workflow for the purification of insulin by James Collip.
Methodology:
-
Initial Precipitation: The crude pancreatic extract was treated with a high concentration of ethyl alcohol (approximately 95%) to precipitate the insulin and other proteins.
-
Fractional Precipitation: The precipitate was then re-dissolved in a slightly lower concentration of alcohol. By carefully adjusting the alcohol concentration, Collip could selectively precipitate impurities while keeping the insulin in solution.
-
Iterative Steps: This process of fractional precipitation was repeated multiple times, with each step yielding a purer preparation of insulin.
-
Final Product: The final purified insulin was a stable, injectable solution that was safe for human use.
Measurement of Biological Activity
The biological activity of the insulin extracts was assessed by measuring their effect on blood and urine glucose levels in diabetic animals and, later, in human patients.
Methodology:
-
Animal Model: Diabetes was surgically induced in dogs by pancreatectomy.
-
Blood Glucose Measurement: In the 1920s, blood glucose was measured using methods such as the Myers-Bailey modification of the Lewis-Benedict method. These were colorimetric assays that required a small blood sample.
-
Urine Glucose Measurement: The presence and quantity of glucose in the urine were determined using reagents like Benedict's solution, which changed color in the presence of reducing sugars.
Quantitative Data
Historical records of the early insulin experiments provide some quantitative data on the biological effects of the extracts. However, precise figures for yield and purity at each stage of the purification process are scarce. The initial yield from a single pancreas was known to be quite low.
Biological Activity of Early Insulin Extracts in Diabetic Dogs
The following table summarizes the observed effects of the initial pancreatic extracts on the blood glucose levels of pancreatectomized, diabetic dogs.
| Dog ID | Initial Blood Glucose (%) | Blood Glucose After Injection (%) | Time to Effect |
| Dog #410 | 0.20 | 0.12 | 1 hour |
| Dog #408 | 0.26 | 0.16 | 35 minutes |
| Dog #406 | 0.50 | 0.42 | 1 hour |
Data sourced from historical accounts of Banting and Best's experiments.
Illustrative Purification Data
The following table provides an illustrative representation of the challenges in early insulin purification, with estimated values for yield and purity. It is important to note that these are not precise historical figures but are based on qualitative descriptions of the process being inefficient and the product impure.
| Purification Step | Total Protein (mg/L) | Insulin Activity (Units/mg protein) | Purity (%) | Yield (%) |
| Crude Pancreatic Extract | 10,000 | 0.1 | ~1 | 100 |
| First Alcohol Precipitation | 2,000 | 0.4 | ~4 | 80 |
| Second Alcohol Precipitation | 500 | 1.2 | ~12 | 60 |
| Final Purified Insulin (Collip's Method) | 100 | 5.0 | ~50 | 50 |
Insulin Signaling Pathway
Insulin exerts its metabolic effects by binding to the insulin receptor on the surface of target cells, such as those in the liver, muscle, and adipose tissue. This binding event triggers a cascade of intracellular signaling events that ultimately lead to the regulation of glucose, fat, and protein metabolism.
Simplified diagram of the insulin signaling pathway.
Pathway Description:
-
Receptor Binding: Insulin binds to the alpha subunits of the insulin receptor, a transmembrane protein.
-
Autophosphorylation: This binding induces a conformational change, leading to the autophosphorylation of tyrosine residues on the beta subunits of the receptor.
-
IRS Activation: The activated insulin receptor then phosphorylates insulin receptor substrate (IRS) proteins.
-
PI3K/Akt Pathway: Phosphorylated IRS proteins serve as docking sites for and activate phosphatidylinositol 3-kinase (PI3K). PI3K then phosphorylates PIP2 to form PIP3, which in turn activates Akt (also known as protein kinase B). Activated Akt mediates many of insulin's metabolic effects, including the translocation of GLUT4 glucose transporters to the cell membrane (leading to glucose uptake) and the stimulation of glycogen synthesis.
-
Ras/MAPK Pathway: Phosphorylated IRS can also activate the Grb2/Ras/MAPK pathway, which is primarily involved in regulating gene expression and cell growth.
Conclusion
The discovery and isolation of insulin represent a monumental achievement in medical history, transforming type 1 diabetes from a fatal disease into a manageable condition. The initial experimental work, characterized by perseverance and innovative thinking, laid the groundwork for the large-scale production of purified insulin. The subsequent elucidation of the insulin signaling pathway has provided a deeper understanding of metabolic regulation and has opened new avenues for therapeutic intervention in diabetes and other metabolic disorders. This guide serves as a testament to the foundational scientific principles that continue to drive progress in peptide research and drug development.
